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Compound of Interest

Compound Name: 4-tert-Butylphenyl glycidyl ether

Cat. No.: B1265396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-tert-
Butylphenyl glycidyl ether (CAS No: 3101-60-8), a common reactive diluent and intermediate

in the synthesis of epoxy resins and other organic molecules. The guide details available mass

spectrometry data and expected ranges for Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopy, alongside detailed experimental protocols for acquiring such data.

Spectral Data Summary
The following tables summarize the available and expected spectral data for 4-tert-
Butylphenyl glycidyl ether.

Table 1: ¹H NMR Spectral Data (Predicted)

Note: Experimentally obtained high-resolution ¹H NMR data with assigned chemical shifts,

multiplicities, and coupling constants for 4-tert-Butylphenyl glycidyl ether is not readily

available in publicly accessible spectral databases. The data presented below is based on

established chemical shift theory for the structural motifs present in the molecule.
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Protons
Chemical Shift (δ)
ppm (Predicted)

Multiplicity
(Predicted)

Integration
(Predicted)

tert-Butyl (CH₃) ~1.3 Singlet (s) 9H

Aromatic (C₆H₄) 6.8 - 7.3
Multiplet (m) or two

Doublets (d)
4H

Oxirane Ring (CH) ~3.3 Multiplet (m) 1H

Oxirane Ring (CH₂) 2.7 - 2.9 Multiplet (m) 2H

Methylene (O-CH₂) 3.9 - 4.2 Multiplet (m) 2H

Table 2: ¹³C NMR Spectral Data (Predicted)

Note: As with ¹H NMR, a complete, experimentally verified ¹³C NMR peak list is not available in

major public databases. The chemical shifts below are predicted based on the molecular

structure.

Carbon Atom Chemical Shift (δ) ppm (Predicted)

tert-Butyl (CH₃)₃ ~31.5

tert-Butyl C(CH₃)₃ ~34.1

Oxirane Ring (CH₂) ~44.7

Oxirane Ring (CH) ~50.2

Methylene (O-CH₂) ~69.0

Aromatic C-H ~114.2

Aromatic C-H ~126.3

Aromatic C-C(CH₃)₃ ~143.5

Aromatic C-O ~156.2

Table 3: Infrared (IR) Spectroscopy Data
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Note: The following are characteristic infrared absorption bands expected for the functional

groups present in 4-tert-Butylphenyl glycidyl ether.

Functional Group
Wavenumber (cm⁻¹)
(Expected)

Description

C-H (Aromatic) 3100 - 3000 Aromatic C-H Stretch

C-H (Aliphatic) 3000 - 2850 Alkyl and Epoxide C-H Stretch

C=C (Aromatic) 1610, 1510
Aromatic Ring Skeletal

Vibrations

C-O-C (Aryl Ether) 1250 - 1200 (asymmetric) Aryl-Alkyl Ether C-O Stretch

C-O-C (Epoxide)

~1250 (ring "breathing"), 950-

810 (asymmetric), 860-750

(symmetric)

Epoxide Ring Vibrations

para-Substitution 850 - 810
Aromatic C-H Out-of-Plane

Bending

Table 4: Mass Spectrometry (MS) Data

The mass spectral data for 4-tert-Butylphenyl glycidyl ether is available from high-quality,

manually curated databases.[1] The fragmentation pattern is consistent with the structure of an

ether containing a tert-butylphenyl group.

m/z (Mass-to-Charge
Ratio)

Relative Intensity Proposed Fragment Ion

206.13 Base Peak / High [M]⁺ (Molecular Ion)

191.11 High [M - CH₃]⁺

149.10 High [M - C₄H₉]⁺

135.08 High [C₉H₁₁O]⁺

107.05 Medium [C₇H₇O]⁺
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[2][3][4][5]

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of 4-tert-
Butylphenyl glycidyl ether.

Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-tert-Butylphenyl
glycidyl ether and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃).[6] The solvent should be chosen for its ability to dissolve the sample

and for its minimal interference with the analyte's signals.

Instrumentation: Transfer the solution to a standard 5 mm NMR tube. The analysis is

performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition (¹H NMR):

Tune and shim the spectrometer to the sample to achieve optimal magnetic field

homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

45 degree pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of

1-2 seconds, and an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise

ratio.

Data Acquisition (¹³C NMR):

Switch the probe to the ¹³C nucleus frequency.
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Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of

proton frequencies to produce singlets for each unique carbon atom.

A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance

and gyromagnetic ratio of ¹³C, a larger number of scans is necessary to obtain a good

signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

Phase the resulting spectrum and perform a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons

for each signal.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[7][8][9]

Objective: To identify the key functional groups (aromatic ring, ether, epoxide, alkyl groups) in

4-tert-Butylphenyl glycidyl ether.

Methodology:

Sample Preparation: As 4-tert-Butylphenyl glycidyl ether is a liquid, the Attenuated Total

Reflectance (ATR) technique is highly suitable.[7]

Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or

zinc selenide). Ensure the crystal surface is completely covered.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.
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Data Acquisition:

First, record a background spectrum of the clean, empty ATR crystal. This spectrum, which

includes absorptions from atmospheric CO₂ and water vapor, will be automatically

subtracted from the sample spectrum.[9]

Place the sample on the crystal and apply pressure using the ATR clamp to ensure good

contact.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio, with a resolution of 4 cm⁻¹. The typical spectral range is 4000-400

cm⁻¹.

Data Processing:

The spectrometer software performs a Fourier transform on the interferogram to generate

the infrared spectrum.

The background is subtracted, and the spectrum is usually displayed in terms of

transmittance or absorbance versus wavenumber (cm⁻¹).

Identify the major absorption bands and correlate them to specific functional group

vibrations.

2.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and elemental composition of a molecule, as

well as its structure through fragmentation patterns.[10][11][12]

Objective: To determine the molecular weight of 4-tert-Butylphenyl glycidyl ether and to

analyze its fragmentation pattern to support structural elucidation.

Methodology:

Sample Preparation:
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Prepare a dilute solution of the sample (e.g., 1 µg/mL to 1 ng/mL) in a suitable volatile

solvent like methanol or acetonitrile.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer

(GC-MS) with an Electron Ionization (EI) source or a high-resolution mass spectrometer like

an Orbitrap with an Electrospray Ionization (ESI) source, can be used.[1]

Data Acquisition (using EI-MS):

The sample is injected into the instrument, where it is vaporized and enters the ion source.

In the ion source, molecules are bombarded with a high-energy electron beam (typically

70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[11]

Excess energy from ionization causes the molecular ion to break apart into smaller,

characteristic fragment ions.

The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them

based on their mass-to-charge (m/z) ratio.

The separated ions are detected, and their abundance is recorded.

Data Processing:

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak [M]⁺ to confirm the molecular weight (206.28 g/mol ).

Analyze the major fragment peaks to deduce the structure. For example, the loss of a

methyl group (m/z 191) or the entire tert-butyl group (m/z 149) are common fragmentation

pathways.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic

compound like 4-tert-Butylphenyl glycidyl ether.
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Workflow for Spectral Analysis of 4-tert-Butylphenyl Glycidyl Ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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